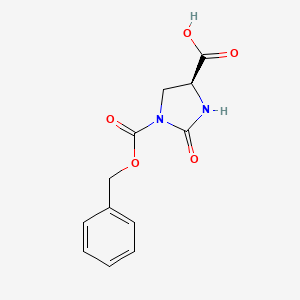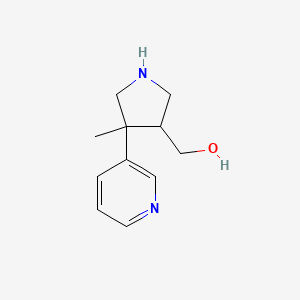
2-Thiazolidinone, 3-phenyl-4-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for preparing rhodanine. One common approach involves the reaction of thioamide (R-NH-C=S) with α,β-unsaturated carbonyl compounds (such as acetylacetone or ethyl acetoacetate) . The reaction proceeds through cyclization, resulting in the formation of the thiazolidinone ring.
Reaction Conditions:: The reaction typically occurs under mild conditions, often in the presence of a base (e.g., sodium hydroxide) and a solvent (such as ethanol or water). The choice of reactants and conditions can influence the substituents on the phenyl ring and the overall yield.
Industrial Production:: While rhodanine is not produced industrially on a large scale, its derivatives find applications in various fields.
Chemical Reactions Analysis
Rhodanine undergoes several chemical reactions:
Oxidation: Rhodanine can be oxidized to form the corresponding .
Reduction: Reduction of rhodanine yields the corresponding .
Substitution: The phenyl group can undergo substitution reactions, leading to various derivatives.
Common reagents and conditions depend on the specific reaction type. Major products include derivatives with modified substituents on the phenyl ring.
Scientific Research Applications
Rhodanine and its derivatives have diverse applications:
Medicinal Chemistry: Rhodanine-based compounds exhibit antimicrobial, antiviral, and anticancer properties.
Biology: Rhodanine derivatives serve as enzyme inhibitors and modulators of cellular processes.
Industry: Rhodanine-based dyes find use in the textile and ink industries.
Mechanism of Action
The exact mechanism by which rhodanine exerts its effects varies depending on the specific derivative. it often involves interactions with molecular targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Rhodanine’s uniqueness lies in its versatile scaffold, making it distinct from other thiazolidinones. Similar compounds include thiazolidin-2,4-dione (TZD) derivatives, which share the same core structure but differ in substituents .
Properties
CAS No. |
39676-47-6 |
|---|---|
Molecular Formula |
C9H7NOS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
3-phenyl-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H7NOS2/c11-9-10(8(12)6-13-9)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
RJPIZUSIGBWNHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)N(C(=O)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)
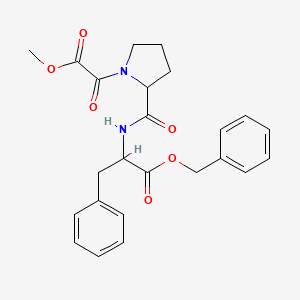


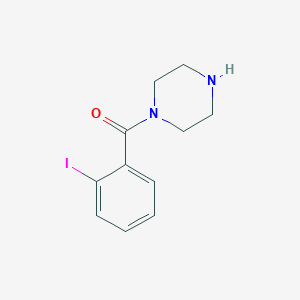
![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)
![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)
![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)
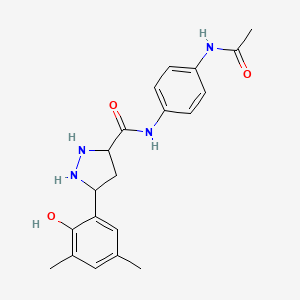
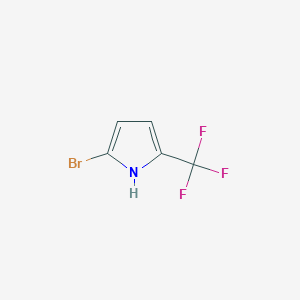
![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)
